molecular formula C16H20N2O2 B14886880 tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate

tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate

Cat. No.: B14886880
M. Wt: 272.34 g/mol
InChI Key: NPNKYUXBDUOVSH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate is a chemical compound that features an imidazole ring, a phenyl group, and a tert-butyl ester. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate typically involves a nucleophilic substitution reaction. One common method involves the reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as sodium hydride in a dry aprotic solvent like acetonitrile . The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The phenyl group can participate in π-π interactions, enhancing binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl imidazol-1-yl acetate: Similar structure but lacks the phenyl group.

    Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Contains two imidazole rings and a ketone group.

Uniqueness

Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate is unique due to its combination of an imidazole ring, a phenyl group, and a tert-butyl ester. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 2-[4-(imidazol-1-ylmethyl)phenyl]acetate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)10-13-4-6-14(7-5-13)11-18-9-8-17-12-18/h4-9,12H,10-11H2,1-3H3

InChI Key

NPNKYUXBDUOVSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2C=CN=C2

Origin of Product

United States

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